molecular formula C4H9N3OS B062485 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione CAS No. 187745-34-2

5-(Hydroxymethyl)-1,3,5-triazinane-2-thione

Cat. No. B062485
M. Wt: 147.2 g/mol
InChI Key: UDZRTUHOIMAPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Hydroxymethyl)-1,3,5-triazinane-2-thione, also known as S-HMTT, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. S-HMTT is a white crystalline solid that is soluble in water and ethanol. It is a derivative of 1,3,5-triazinane and contains a thione functional group.

Mechanism Of Action

The mechanism of action of 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione is not fully understood, but it is believed to be related to the presence of the thione functional group. Thione compounds are known to possess antioxidant properties and can scavenge free radicals. 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione may also act as a chelating agent, binding to metal ions and preventing them from participating in oxidative reactions.

Biochemical And Physiological Effects

Studies have shown that 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione has low toxicity and is well-tolerated in vivo. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione has also been shown to possess antitumor activity, although the mechanism of action is not fully understood.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione is its low toxicity and high solubility in water and ethanol, making it easy to handle in the laboratory. However, the compound is relatively unstable and can decompose in the presence of light and heat. This can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione research. One area of interest is the development of 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione-based materials for use in biomedical applications, such as drug delivery and tissue engineering. Another potential direction is the investigation of 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione could be further studied for its potential use as a corrosion inhibitor in industrial applications.

Synthesis Methods

5-(Hydroxymethyl)-1,3,5-triazinane-2-thione can be synthesized by the reaction of 1,3,5-triazinane-2-thione with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the addition of formaldehyde to the nitrogen atom of the triazine ring, followed by the elimination of water to form 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione.

Scientific Research Applications

5-(Hydroxymethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various fields of science. It has been found to possess antimicrobial, antifungal, and antioxidant properties. 5-(Hydroxymethyl)-1,3,5-triazinane-2-thione has also been investigated for its potential use as a corrosion inhibitor, as well as a chelating agent in metal ion removal. The compound has been used in the synthesis of other compounds and materials, such as metal complexes and nanoparticles.

properties

CAS RN

187745-34-2

Product Name

5-(Hydroxymethyl)-1,3,5-triazinane-2-thione

Molecular Formula

C4H9N3OS

Molecular Weight

147.2 g/mol

IUPAC Name

5-(hydroxymethyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C4H9N3OS/c8-3-7-1-5-4(9)6-2-7/h8H,1-3H2,(H2,5,6,9)

InChI Key

UDZRTUHOIMAPQS-UHFFFAOYSA-N

SMILES

C1NC(=S)NCN1CO

Canonical SMILES

C1NC(=S)NCN1CO

synonyms

1,3,5-Triazine-2(1H)-thione,tetrahydro-5-(hydroxymethyl)-(9CI)

Origin of Product

United States

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